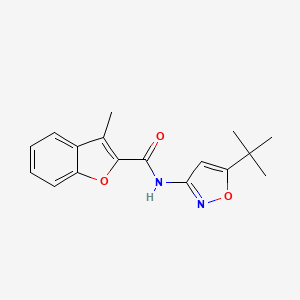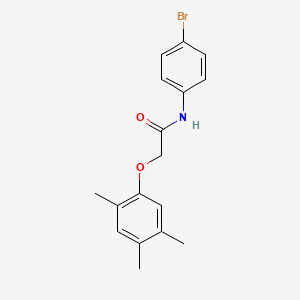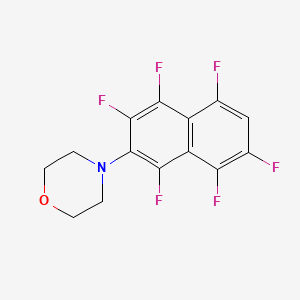![molecular formula C18H20O5 B5034947 cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5034947.png)
cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as COCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. COCA is a derivative of coumarin, a natural compound found in many plants that has been utilized in traditional medicine for its anti-inflammatory and anti-coagulant properties.
Mecanismo De Acción
The mechanism of action of cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In particular, cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have anti-inflammatory, anti-cancer, and anti-coagulant effects in various in vitro and in vivo studies. In particular, cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in animal models of arthritis, and prevent blood clotting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate in lab experiments is its relatively simple synthesis method and low cost compared to other compounds with similar properties. However, one limitation is the lack of studies on its toxicity and safety profile, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One area of interest is the development of cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate-based materials with unique properties for use in various applications. Another area of interest is the further exploration of cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate's anti-inflammatory and anti-cancer properties, with the goal of developing new therapies for these conditions. Additionally, more studies are needed to determine the safety and toxicity profile of cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, which will be important for its potential use in medicinal applications.
Métodos De Síntesis
The synthesis of cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves the reaction of cyclohexanol with 4-methyl-7-hydroxycoumarin in the presence of acetic anhydride and a catalyst. The resulting product is a white crystalline powder with a melting point of 98-100°C.
Aplicaciones Científicas De Investigación
Cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have anti-inflammatory and anti-cancer properties. In materials science, cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been utilized as a building block for the synthesis of novel polymers and materials. In agriculture, cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been studied for its potential as a natural pesticide.
Propiedades
IUPAC Name |
cyclohexyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-12-9-17(19)23-16-10-14(7-8-15(12)16)21-11-18(20)22-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCVCNJFTLMJEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5034880.png)
![5-chloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5034891.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5034901.png)
![2-amino-4-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5034902.png)
![N-allyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5034903.png)
![2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5034910.png)

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-thiazol-4(5H)-one](/img/structure/B5034916.png)
![N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5034920.png)
![methyl 7-cyclopropyl-1-methyl-3-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5034930.png)

